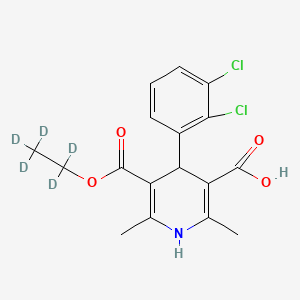

O-Desmethyl Felodipine-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Desmethyl Felodipine-d5 is a deuterium-labeled analogue of O-Desmethyl Felodipine, which is a metabolite of the calcium channel blocker Felodipine. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Felodipine. The molecular formula of this compound is C17H12D5Cl2NO4, and it has a molecular weight of 375.26 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Felodipine-d5 involves the deuteration of the ethoxy group in O-Desmethyl Felodipine. This can be achieved through a series of chemical reactions, including the use of deuterated reagents and catalysts to replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms.

化学反応の分析

Types of Reactions: O-Desmethyl Felodipine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound.

科学的研究の応用

O-Desmethyl Felodipine-d5 is widely used in scientific research for various applications:

Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.

Biology: The compound is used to investigate the metabolic pathways and pharmacokinetics of Felodipine in biological systems.

Medicine: It aids in the development of new drugs by providing insights into the metabolism and bioavailability of Felodipine.

Industry: The compound is utilized in the production of deuterated drugs and other labeled compounds for research and development purposes.

作用機序

O-Desmethyl Felodipine-d5 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition leads to a decrease in arterial smooth muscle contractility and subsequent vasodilation . The compound also binds to various calcium-binding proteins and exhibits competitive antagonism of the mineralocorticoid receptor .

類似化合物との比較

O-Desmethyl Felodipine: The non-deuterated analogue of O-Desmethyl Felodipine-d5.

Felodipine: The parent compound from which O-Desmethyl Felodipine is derived.

Nifedipine: Another calcium channel blocker with a similar mechanism of action.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies compared to its non-deuterated counterparts.

生物活性

O-Desmethyl Felodipine-d5 is a stable isotope-labeled derivative of felodipine, a calcium channel blocker primarily used for managing hypertension and angina. This article explores its biological activity, pharmacological properties, and relevant research findings.

- Molecular Formula : C18H16D5Cl2N_{O}_4

- Molecular Weight : 387.27 g/mol

- CAS Number : 1217716-73-8

This compound functions by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue. This inhibition leads to vasodilation, reducing peripheral resistance and consequently lowering blood pressure. The compound's lipophilicity enhances its ability to penetrate biological membranes, affecting its pharmacokinetics and distribution in tissues.

Pharmacokinetics

Research indicates that this compound exhibits notable stability in biological media. In vitro studies have shown that felodipine (the parent compound) has a half-life of approximately 15.5 hours in rat plasma and 1.3 hours in brain homogenates, suggesting that O-desmethyl derivatives may similarly exhibit prolonged activity due to metabolic stability .

Calcium Channel Antagonist Activity

This compound has been evaluated for its calcium channel antagonist properties. Comparative studies reveal that while it is less potent than felodipine itself (IC_{50} of 1.45 x 10^{-9} M), it still demonstrates significant activity (IC_{50} around 3.04 x 10^{-8} M) . This suggests that while it may not be as effective as its parent compound, it retains considerable pharmacological relevance.

Anticonvulsant Effects

In vivo studies have demonstrated that felodipine derivatives, including O-desmethyl forms, provide protection against seizures induced by electroshock in mice. Although they were inactive in certain anticonvulsant screens, their potential neuroprotective effects warrant further investigation .

Cardiovascular Outcomes

The Felodipine Event Reduction (FEVER) study assessed the impact of felodipine on cardiovascular events. While specific data on this compound was not included, the results indicated a significant reduction in stroke incidence and other cardiovascular events among patients treated with felodipine compared to placebo . This underscores the potential importance of O-desmethyl derivatives in cardiovascular health.

Case Studies and Clinical Findings

-

Study on Hypertensive Patients :

- Objective : To evaluate the efficacy of low-dose felodipine.

- Findings : A reduction in systolic blood pressure from 154.2/91.0 mmHg to 137.3/82.5 mmHg was observed, correlating with a 27% reduction in fatal and non-fatal strokes (P = 0.001) .

- Implication : While this compound was not directly studied, the findings suggest that similar compounds may contribute to improved cardiovascular outcomes.

- Pharmacokinetic Analysis :

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Weight | 387.27 g/mol |

| IC50 (Calcium Channel Blockade) | 3.04 x 10^{-8} M |

| Half-life in Plasma | ~15.5 hours |

| Half-life in Brain Homogenates | ~1.3 hours |

| Efficacy in Seizure Models | Protective against electroshock-induced seizures |

特性

IUPAC Name |

4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(1,1,2,2,2-pentadeuterioethoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4/c1-4-24-17(23)13-9(3)20-8(2)12(16(21)22)14(13)10-6-5-7-11(18)15(10)19/h5-7,14,20H,4H2,1-3H3,(H,21,22)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIBIAFYYVAYEO-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。